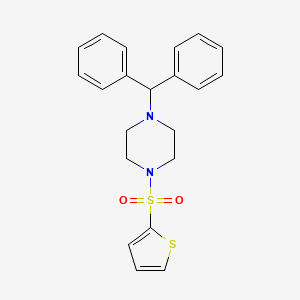

1-benzhydryl-4-(2-thienylsulfonyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-benzhydryl-4-(2-thienylsulfonyl)piperazine is a derivative of piperazine, a heterocyclic organic compound that is widely used in medicinal chemistry. The benzhydryl group is a fundamental component present in various drugs, including antihistamines, antihypertensive, anti-migraine, and anti-allergenic agents . The piperazine nucleus is known for its ability to bind to multiple receptors with high affinity, making it a privileged structure in drug design .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-benzhydryl-4-(2-thienylsulfonyl)piperazine can be synthesized through a nucleophilic substitution reaction. The process involves the reaction of 1-benzhydryl-piperazine with 2-thienylsulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic attack on the sulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-benzhydryl-4-(2-thienylsulfonyl)piperazine undergoes various chemical reactions, including:

Nucleophilic Substitution: As mentioned, the compound is synthesized through nucleophilic substitution.

Oxidation and Reduction:

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Triethylamine, sulfonyl chlorides.

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the sulfonyl group would yield the corresponding sulfonic acid.

Wissenschaftliche Forschungsanwendungen

1-benzhydryl-4-(2-thienylsulfonyl)piperazine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, particularly in inhibiting breast cancer cell proliferation.

Pharmacology: It is used to explore the binding affinity and selectivity of piperazine derivatives to various receptors.

Biochemistry: The compound is investigated for its interactions with enzymes and other proteins.

Industrial Chemistry: Piperazine derivatives are used as raw materials for hardening epoxy resins, corrosion inhibitors, insecticides, and urethane catalysts.

Wirkmechanismus

The mechanism of action of 1-benzhydryl-4-(2-thienylsulfonyl)piperazine involves its interaction with specific molecular targets. Piperazine derivatives are known to bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in various pharmacological effects . The exact molecular pathways and targets for this specific compound are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine: Another derivative with similar structural features but different functional groups.

1-benzhydryl-4-(toluene-4-sulfonyl)-piperazine: A compound with a toluene sulfonyl group instead of a thienyl sulfonyl group.

Uniqueness

1-benzhydryl-4-(2-thienylsulfonyl)piperazine is unique due to the presence of the thienyl sulfonyl group, which may impart distinct chemical and biological properties compared to other piperazine derivatives. This uniqueness makes it a valuable compound for research in medicinal chemistry and pharmacology.

Biologische Aktivität

1-benzhydryl-4-(2-thienylsulfonyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the piperazine ring followed by the introduction of the benzhydryl and thienylsulfonyl groups. The structural complexity of this compound, characterized by multiple functional groups, enhances its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzhydryl piperazine derivatives. A series of novel hybrids incorporating benzhydryl piperazine were evaluated for their activity against Mycobacterium tuberculosis (Mtb). The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.78 to >25 μg/mL, indicating promising anti-tuberculosis activity.

| Compound | MIC (μg/mL) | Selectivity Index |

|---|---|---|

| This compound | 1.56 | >30 |

| Ethambutol | 1.56 | >25 |

| Rifampicin | 0.1 | >250 |

These results suggest that the compound exhibits low cytotoxicity while maintaining effective antimicrobial activity, making it a candidate for further development in anti-TB therapy .

Anti-Cancer Activity

The compound has also been studied for its potential as an anti-cancer agent. Research indicates that derivatives of benzhydryl piperazine can act as histone deacetylase (HDAC) inhibitors. These inhibitors have shown selective activity against HDAC6, which is implicated in various cancer pathways.

In vitro studies using breast cancer cell lines (MDA-MB-231) demonstrated that certain derivatives induced early apoptosis and inhibited cell migration at low micromolar concentrations. The percentage of early apoptotic cells increased significantly with prolonged exposure to these compounds.

| Compound | IC50 (μM) | Apoptosis Rate (%) after 72h |

|---|---|---|

| HDAC Inhibitor A | 5 | 45 |

| HDAC Inhibitor B | 10 | 30 |

This data underscores the potential of this compound as a therapeutic agent in cancer treatment .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical biochemical pathways, particularly those related to cancer progression and microbial resistance.

- Receptor Modulation : It may also modulate receptor activities, affecting signaling pathways that regulate cell survival and proliferation.

Case Study 1: Anti-Tuberculosis Activity

In a study evaluating novel benzhydryl piperazine derivatives against Mtb, compounds were subjected to nutrient starvation models to simulate dormant bacterial states. Results indicated that several derivatives exhibited better efficacy than standard treatments, suggesting their potential role in combating drug-resistant strains of tuberculosis .

Case Study 2: Cancer Therapeutics

In another investigation focused on HDAC inhibition, compounds derived from benzhydryl piperazines were tested in vivo using zebrafish xenograft models. These studies demonstrated significant anti-tumor effects and reduced metastatic spread when treated with selective HDAC inhibitors based on the benzhydryl piperazine scaffold .

Eigenschaften

IUPAC Name |

1-benzhydryl-4-thiophen-2-ylsulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S2/c24-27(25,20-12-7-17-26-20)23-15-13-22(14-16-23)21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-12,17,21H,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTQTSQIUGSRAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.